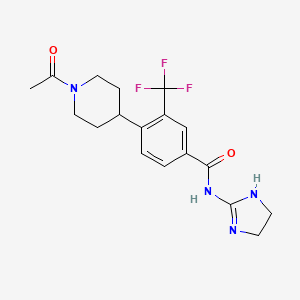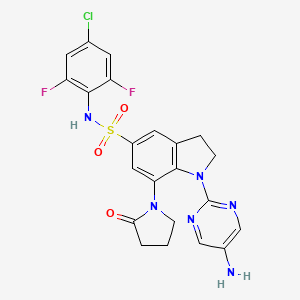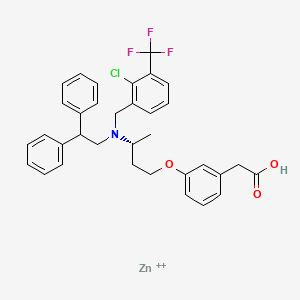
MLi-2-NC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MLi-2-NC, also known as cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. LRRK2 mutations are the most common genetic cause of familial and sporadic Parkinson’s disease, and this compound’s ability to inhibit LRRK2 activity makes it a promising candidate for disease-modifying therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MLi-2-NC involves several key steps, starting with the preparation of the indazole core. The indazole is then functionalized with a pyrimidin-4-yl group and a morpholine ring. The final product is obtained through a series of reactions, including cyclization, alkylation, and deprotection steps. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved yields, and reduced waste. The use of automated reactors and in-line monitoring systems ensures consistent product quality and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
MLi-2-NC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the indazole or pyrimidine rings, using reagents like sodium azide (NaN3) or potassium cyanide (KCN)
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
MLi-2-NC has a wide range of scientific research applications, including:
Chemistry: As a selective LRRK2 inhibitor, this compound is used in studies to understand the role of LRRK2 in various biochemical pathways and to develop new therapeutic strategies for diseases involving LRRK2 mutations
Biology: The compound is used to investigate the biological functions of LRRK2 in cellular and animal models, providing insights into the molecular mechanisms underlying Parkinson’s disease
Medicine: This compound is being explored as a potential disease-modifying therapy for Parkinson’s disease, with studies focusing on its efficacy, safety, and pharmacokinetics
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new LRRK2 inhibitors with improved properties
Wirkmechanismus
MLi-2-NC exerts its effects by selectively inhibiting the kinase activity of LRRK2. The compound binds to the ATP-binding site of LRRK2, preventing the phosphorylation of downstream substrates. This inhibition leads to a reduction in LRRK2 activity, which is associated with decreased neuroinflammation and neurodegeneration in models of Parkinson’s disease . The molecular targets and pathways involved include the dephosphorylation of LRRK2 pSer935 and the modulation of various signaling cascades related to cell survival and inflammation .
Vergleich Mit ähnlichen Verbindungen
MLi-2-NC is unique among LRRK2 inhibitors due to its high potency, selectivity, and central nervous system activity. Similar compounds include:
PF-06447475: A selective LRRK2 inhibitor with similar potency but different pharmacokinetic properties.
LRRK2-IN-1: An early LRRK2 inhibitor with lower selectivity and potency compared to this compound.
This compound stands out due to its exceptional selectivity for LRRK2 over other kinases and its ability to penetrate the central nervous system, making it a valuable tool for studying LRRK2 biology and developing new therapies for Parkinson’s disease .
Eigenschaften
Molekularformel |
C22H27N5O2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethyl-4-[6-[1-methyl-5-(1-methylcyclopropyl)oxyindazol-3-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C22H27N5O2/c1-14-11-27(12-15(2)28-14)20-10-18(23-13-24-20)21-17-9-16(29-22(3)7-8-22)5-6-19(17)26(4)25-21/h5-6,9-10,13-15H,7-8,11-12H2,1-4H3/t14-,15+ |
InChI-Schlüssel |
YGCZGTCXWBPTDC-GASCZTMLSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NN(C4=C3C=C(C=C4)OC5(CC5)C)C |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NN(C4=C3C=C(C=C4)OC5(CC5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10860450.png)

![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)

![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)
![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)
![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)
![(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide](/img/structure/B10860508.png)


![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)
![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)
